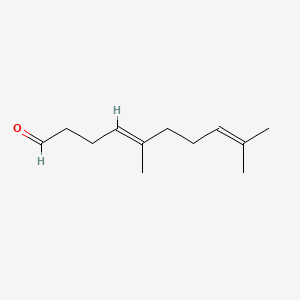
5,9-Dimethyl-4,8-decadienal, (4E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Geraldehyde, also known as 5,9-Dimethyldeca-4,8-dienal, is a readily biodegradable fragrance ingredient. It is characterized by an intense aldehydic note with marine floral and citrus nuances. This compound is highly diffusive and exhibits excellent soap stability, making it a valuable component in fine fragrances, personal care products, and household items .
準備方法
Synthetic Routes and Reaction Conditions: Geraldehyde can be synthesized through various methods, including the oxidation of primary alcohols and the cleavage of alkenes. One common method involves the reduction of esters using diisobutylaluminum hydride (DIBAL-H) to produce aldehydes .
Industrial Production Methods: In industrial settings, Geraldehyde is produced by the controlled oxidation of specific hydrocarbons. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is then stabilized with antioxidants such as BHT to prevent degradation during storage .
化学反応の分析
Types of Reactions: Geraldehyde undergoes various chemical reactions, including:
Oxidation: Geraldehyde can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to primary alcohols.
Substitution: Geraldehyde can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes and related compounds.
科学的研究の応用
Geraldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in the study of biochemical pathways and as a model compound for studying aldehyde reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the formulation of fragrances, personal care products, and household items due to its stability and pleasant odor
作用機序
The mechanism of action of Geraldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical pathways where aldehydes play a role in enzyme catalysis and metabolic processes. The compound’s aldehydic nature also allows it to participate in redox reactions, influencing cellular oxidative states .
類似化合物との比較
Heptanal (C7): An aldehyde with a herby-green odor.
Octanal (C8): Reminiscent of oranges.
Nonanal (C9): Smells of roses.
Decanal (C10): Conjures up orange rind.
Uniqueness: Geraldehyde stands out due to its intense aldehydic note combined with marine floral and citrus nuances. Its high diffusive power and excellent stability in various formulations make it a preferred choice in the fragrance industry. Unlike other aldehydes, Geraldehyde’s unique structure and reactivity profile allow for versatile applications in both scientific research and industrial production .
特性
CAS番号 |
18445-88-0 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
(4E)-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |
InChIキー |
MMLYERLRGHVBEK-XYOKQWHBSA-N |
異性体SMILES |
CC(=CCC/C(=C/CCC=O)/C)C |
正規SMILES |
CC(=CCCC(=CCCC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















